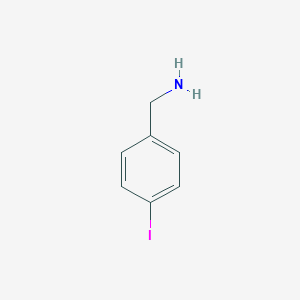

4-Iodobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGZGJOBKAXVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372118 | |

| Record name | 4-IODOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-59-6 | |

| Record name | 4-Iodobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-IODOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Iodobenzylamine from 4-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of 4-iodobenzoic acid to 4-iodobenzylamine, a valuable building block in pharmaceutical and materials science. The guide details three common methodologies: the Curtius rearrangement, the Hofmann rearrangement, and the Schmidt reaction. Each section includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. Its preparation from the readily available 4-iodobenzoic acid is a key transformation in organic synthesis. This document outlines three established methods for this conversion, each proceeding through a distinct reaction mechanism and offering different advantages and considerations. The primary routes involve a rearrangement reaction that results in the loss of the carboxyl group's carbon atom, effectively converting an aromatic carboxylic acid into an aromatic amine with one less carbon in the side chain.

Synthetic Routes

Three principal named reactions are commonly employed for the synthesis of this compound from 4-iodobenzoic acid:

-

The Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide, derived from the carboxylic acid, to an isocyanate, which is then hydrolyzed to the target amine.

-

The Hofmann Rearrangement: This method proceeds via a two-step sequence, starting with the conversion of the carboxylic acid to its corresponding primary amide, which is then treated with a halogen and a strong base to induce rearrangement to the amine.

-

The Schmidt Reaction: This reaction offers a direct conversion of the carboxylic acid to the amine by reacting it with hydrazoic acid (often generated in situ from sodium azide) in the presence of a strong acid.

The following sections provide detailed experimental protocols and data for each of these synthetic pathways.

The Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to amines. A modern and safer approach involves a one-pot reaction using diphenylphosphoryl azide (DPPA), which avoids the isolation of the potentially explosive acyl azide intermediate. The reaction proceeds through the formation of an isocyanate, which can be trapped with a nucleophile like benzyl alcohol to form a stable carbamate, followed by hydrolysis to the free amine.

Experimental Protocol: One-Pot Curtius Rearrangement

This protocol is adapted from a procedure for a similar substrate, 4-(trifluoromethyl)benzoic acid, and is expected to be applicable to 4-iodobenzoic acid.

Step 1: Formation of Benzyl N-(4-iodophenyl)carbamate

-

To a solution of 4-iodobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as toluene (0.5 M), add triethylamine (1.1 eq).

-

To this mixture, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

After the addition of DPPA, add benzyl alcohol (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure benzyl N-(4-iodophenyl)carbamate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified benzyl N-(4-iodophenyl)carbamate in a suitable solvent mixture, such as methanol and water.

-

Add a strong base, such as sodium hydroxide (e.g., 2 M aqueous solution), and heat the mixture to reflux.

-

Monitor the reaction by TLC or HPLC until the carbamate is fully consumed.

-

Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

For the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Iodobenzoic Acid |

| Key Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol, Sodium hydroxide |

| Reaction Time | Step 1: 2-12 hours; Step 2: 2-6 hours |

| Reaction Temperature | Step 1: 80-100 °C; Step 2: Reflux |

| Typical Yield | 70-85% (overall) |

| Purification Method | Column chromatography, Recrystallization/Precipitation |

Workflow Diagram

Caption: Curtius Rearrangement Workflow for this compound Synthesis.

The Hofmann Rearrangement

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one less carbon atom.[1] This process involves two distinct synthetic steps: the formation of 4-iodobenzamide from 4-iodobenzoic acid, followed by the rearrangement of the amide to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Iodobenzamide

-

In a round-bottom flask, suspend 4-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 4-iodobenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia, while stirring vigorously.

-

Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Collect the precipitated 4-iodobenzamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Hofmann Rearrangement of 4-Iodobenzamide

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (e.g., 4-5 eq in water).

-

To this cold solution of sodium hypobromite, add finely powdered 4-iodobenzamide (1.0 eq) in one portion with vigorous stirring.

-

Continue stirring in the ice bath for 15-30 minutes.

-

Remove the ice bath and warm the reaction mixture to 70-80 °C for 30-60 minutes to effect the rearrangement.

-

Cool the mixture to room temperature and extract the this compound with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt as described in the Curtius rearrangement protocol.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Iodobenzoic Acid |

| Intermediates | 4-Iodobenzoyl chloride, 4-Iodobenzamide |

| Key Reagents | Thionyl chloride, Ammonia, Bromine, Sodium hydroxide |

| Reaction Time | Step 1: 2-4 hours; Step 2: 1-2 hours |

| Reaction Temperature | Step 1: Reflux, then 0 °C to RT; Step 2: 0 °C, then 70-80 °C |

| Typical Yield | Step 1: >90%; Step 2: 70-85% |

| Purification Method | Recrystallization, Distillation, Precipitation |

Workflow Diagram

Caption: Hofmann Rearrangement Workflow for this compound Synthesis.

The Schmidt Reaction

The Schmidt reaction provides a direct conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[2] The reaction is typically carried out by treating the carboxylic acid with sodium azide in the presence of a strong acid, such as concentrated sulfuric acid.[2] Hydrazoic acid (HN₃) is generated in situ, which then reacts with the protonated carboxylic acid.

Experimental Protocol: Schmidt Reaction

Caution: This reaction involves the in situ generation of hydrazoic acid, which is highly toxic and explosive. This procedure must be carried out in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet vented to a scrubber (e.g., a sodium hypochlorite solution), add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 4-iodobenzoic acid (1.0 eq) to the cold, stirred sulfuric acid.

-

Once the 4-iodobenzoic acid has dissolved, add sodium azide (NaN₃) (1.1-1.5 eq) portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C. The addition of sodium azide will cause gas evolution (N₂).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 1-3 hours, or until gas evolution ceases.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Basify the cold aqueous solution to a pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide.

-

Extract the product, this compound, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Iodobenzoic Acid |

| Key Reagents | Sodium azide, Concentrated sulfuric acid |

| Reaction Time | 2-5 hours |

| Reaction Temperature | 0-10 °C (addition), then 40-50 °C |

| Typical Yield | 60-80% |

| Purification Method | Distillation, Precipitation |

Workflow Diagram

Caption: Schmidt Reaction Workflow for this compound Synthesis.

Conclusion

This technical guide has detailed three robust and well-established methods for the synthesis of this compound from 4-iodobenzoic acid. The Curtius rearrangement, particularly the one-pot variant with DPPA, offers a modern and safe approach. The Hofmann rearrangement is a reliable two-step process that is often high-yielding. The Schmidt reaction provides a direct, one-pot conversion, though it requires careful handling of hazardous reagents. The choice of synthetic route will depend on factors such as available equipment, safety considerations, desired scale, and the presence of other functional groups in more complex substrates. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 4-Iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Iodobenzylamine and its hydrochloride salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of novel therapeutic agents and other advanced materials. This document presents quantitative data in structured tables, details the experimental methodologies for property determination, and visualizes a key synthetic workflow.

Core Physical and Chemical Properties

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its physical properties are crucial for its handling, reaction setup, and purification. The data presented below has been compiled from various chemical suppliers and databases.

This compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈IN | [1][2] |

| Molecular Weight | 233.05 g/mol | [1] |

| Appearance | White to cream to pale brown crystals, powder, crystalline powder, lumps, or fused solid | [2] |

| Melting Point | 41.0-51.0 °C | [2] |

| Boiling Point | 113-115 °C at 4 mmHg | |

| Density | 1.772 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water. | |

| Sensitivity | Light and air sensitive. | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon). |

This compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉ClIN | |

| Molecular Weight | 269.51 g/mol | |

| Appearance | White to tan yellow powder or crystals. | |

| Melting Point | 299-303 °C (literature) | |

| Solubility | Soluble in water. | |

| Sensitivity | Light sensitive. | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Experimental Protocols

The following sections detail the general methodologies used to determine the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity and is determined as a temperature range from the initial appearance of liquid to complete liquefaction.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Microscale Method)

For determining the boiling point of small quantities of a liquid, a microscale method is employed.

Apparatus:

-

Melting point apparatus

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed into the small test tube.

-

Capillary Inversion: A capillary tube is placed inside the test tube with its open end downwards.

-

Assembly: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Reading: The heating is then stopped. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insights into the polarity and functional groups of a compound.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

-

Sample Addition: Approximately 10-20 mg of the solid (or 1-2 drops of a liquid) is placed into a small test tube.

-

Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observation: The mixture is observed to determine if the compound has dissolved completely, partially, or not at all. For a solid, complete dissolution results in a clear solution. For a liquid, miscibility is observed as a single phase.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, the pH of the solution can be tested with litmus paper or a pH meter to determine if it is acidic or basic. This compound, being an amine, is expected to form a basic solution.

Density Measurement of a Solid (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent for this compound, given its slight solubility in water)

Procedure:

-

Mass Measurement: A known mass of the solid is accurately weighed on an analytical balance.

-

Initial Volume: A known volume of the displacement liquid is measured in a graduated cylinder.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Final Volume: The new volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Synthetic Workflow

This compound is a valuable intermediate in medicinal chemistry, often used in the synthesis of compounds with potential biological activity. One of its applications is in the preparation of precursors for monoamine oxidase (MAO) inhibitors. A common synthetic route to this compound starts from 4-Iodobenzoic acid. While the direct conversion is a multi-step process, a plausible and illustrative workflow is presented below.

References

A Technical Guide to 4-Iodobenzylamine: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Iodobenzylamine, a critical building block in synthetic chemistry, particularly in the development of radiopharmaceuticals. The document outlines its core physicochemical properties, a detailed experimental protocol for its application in the synthesis of a key derivative, and a visual representation of the synthetic workflow.

Core Physicochemical Properties

This compound is a substituted aromatic amine of significant interest in medicinal chemistry. Its quantitative properties are summarized below for ease of reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₈IN | [1][2] |

| Molecular Weight | 233.05 g/mol | [1][2] |

| IUPAC Name | (4-iodophenyl)methanamine | [1] |

| CAS Number | 39959-59-6 | |

| Appearance | White to orange to green powder to crystal | |

| Melting Point | 46-48°C | |

| Boiling Point | 113-115°C at 4 mmHg | |

| Solubility | Slightly soluble in water |

Application in Radiopharmaceutical Synthesis

This compound serves as a crucial precursor for the synthesis of meta-iodobenzylguanidine (MIBG), a radiopharmaceutical used for the diagnosis and therapy of neuroendocrine tumors. The radioiodinated versions, [¹²³I]MIBG and [¹³¹I]MIBG, are employed for imaging the adrenal medulla, studying cardiac sympathetic nerves, and treating conditions like pheochromocytoma and neuroblastoma.

The synthesis of the "cold" (non-radioactive) MIBG molecule is a prerequisite for the subsequent radioiodination via an isotopic exchange reaction.

Experimental Protocol: Synthesis of MIBG Hemisulfate from this compound Hydrochloride

This protocol is adapted from the well-established Wieland procedure for synthesizing MIBG from its benzylamine precursor.

Materials:

-

This compound hydrochloride (or the free base, which is then converted to the hydrochloride salt)

-

Cyanamide (NH₂CN)

-

Potassium bicarbonate (KHCO₃)

-

Sulfuric acid (H₂SO₄), 2 N solution

-

Deionized water

-

Reaction vessel with reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Guanidination Reaction: A mixture of this compound hydrochloride (1 mmol) and cyanamide (1.5 mmol) is refluxed at 100°C for 4 hours.

-

Isolation of Bicarbonate Salt: The resulting product is dissolved in a minimal amount of water (e.g., 0.5 mL). A solution of potassium bicarbonate (e.g., 100 mg in 0.5 mL of water) is added slowly with continuous stirring.

-

Precipitation and Filtration: The precipitated MIBG bicarbonate is collected by vacuum filtration, washed with cold water to remove impurities, and subsequently dried in a vacuum oven.

-

Conversion to Hemisulfate Salt: The dried MIBG bicarbonate (0.6 mmol) is suspended in deionized water (2 mL).

-

Acidification: A 2 N solution of sulfuric acid (0.3 mL) is added dropwise to the suspension with stirring. This converts the bicarbonate salt to the more stable hemisulfate salt.

-

Crystallization and Final Product: The MIBG hemisulfate crystallizes upon cooling. The final product is collected, washed, and dried. The purity can be verified using methods such as HPLC, TLC, and spectroscopic analysis (IR, NMR, Mass Spectrometry).

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of MIBG hemisulfate, starting from this compound.

Caption: Workflow for the synthesis of MIBG hemisulfate.

References

Navigating the Solubility Landscape of 4-Iodobenzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-iodobenzylamine, a key intermediate in pharmaceutical and chemical synthesis. Due to a lack of extensive published quantitative data, this document focuses on predicted solubility based on physicochemical principles, collates available qualitative information, and presents a detailed experimental protocol for precise solubility determination. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in various organic solvent systems.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by its molecular structure, which features a nonpolar aromatic ring substituted with a large, hydrophobic iodine atom, and a polar primary amine group (-CH₂NH₂). This amphipathic nature suggests a nuanced solubility profile. The principle of "like dissolves like" is paramount. The nonpolar, bulky iodobenzyl portion of the molecule favors interactions with nonpolar solvents, while the amine group can engage in hydrogen bonding with polar protic solvents.

Based on these structural characteristics, the following solubility patterns are predicted:

-

High Solubility: Expected in moderately polar to nonpolar apathetic solvents that can effectively solvate the aromatic ring and accommodate the benzylamine structure. This includes solvents like dichloromethane and chloroform.

-

Moderate Solubility: Likely in polar apathetic solvents such as acetone and ethyl acetate, where dipole-dipole interactions can occur with the amine group. Short-chain alcohols like ethanol and methanol are also expected to be moderately good solvents due to their ability to hydrogen bond with the amine group.

-

Low Solubility: Predicted in highly nonpolar solvents like hexanes, where the polar amine group would be energetically disfavored.

-

Slight Solubility: As has been qualitatively reported, solubility in water is expected to be minimal due to the large, nonpolar iodophenyl group.[1][2]

It is important to note that the hydrochloride salt of this compound exhibits significantly different solubility, with reports indicating it is soluble in water.[3][4] This is due to the ionic nature of the salt, which readily dissolves in polar solvents like water.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The following table is provided as a template for researchers to systematically record and present their experimentally determined findings.

| Solvent Class | Solvent Name | Molar Mass ( g/mol ) | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Alcohols | Methanol | 32.04 | 5.1 | Moderate | Data not available |

| Ethanol | 46.07 | 4.3 | Moderate | Data not available | |

| Isopropanol | 60.10 | 3.9 | Moderate | Data not available | |

| Ketones | Acetone | 58.08 | 5.1 | Moderate | Data not available |

| Methyl Ethyl Ketone | 72.11 | 4.7 | Moderate | Data not available | |

| Esters | Ethyl Acetate | 88.11 | 4.4 | Moderate | Data not available |

| Ethers | Diethyl Ether | 74.12 | 2.8 | Moderate-High | Data not available |

| Tetrahydrofuran (THF) | 72.11 | 4.0 | High | Data not available | |

| Halogenated | Dichloromethane (DCM) | 84.93 | 3.1 | High | Data not available |

| Chloroform | 119.38 | 4.1 | High | Data not available | |

| Aromatic | Toluene | 92.14 | 2.4 | Moderate | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest using the isothermal shake-flask method. This method is considered the gold standard for its reliability and accuracy.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = C * DF Where: C = Concentration of the diluted sample determined from the calibration curve (g/L) DF = Dilution factor

-

6. Reporting:

-

Report the average solubility and standard deviation from at least three replicate experiments for each solvent.

-

Specify the temperature at which the solubility was determined.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask method of solubility determination.

References

- 1. This compound | 39959-59-6 [chemicalbook.com]

- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | C7H8IN | CID 2737533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to 4-Iodobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 4-Iodobenzylamine hydrochloride. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Physicochemical Properties

This compound hydrochloride is a substituted benzylamine derivative that serves as a valuable intermediate in various chemical syntheses. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (4-iodophenyl)methanamine;hydrochloride | [1][2] |

| CAS Number | 59528-27-7 | [3][4] |

| Molecular Formula | C₇H₉ClIN | |

| Molecular Weight | 269.51 g/mol | |

| Appearance | White to cream or pale brown crystals, powder, or lumps | |

| Melting Point | 275-280 °C (decomposition); 299-303 °C (literature) | |

| Boiling Point | 286.5 °C at 760 mmHg (for the free base) | |

| Solubility | Soluble in water | |

| InChI Key | GBJMURRFWZREHE-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1CN)I.Cl |

Synthesis and Reactivity

This compound hydrochloride is a key building block in organic synthesis, primarily utilized for the introduction of the 4-iodobenzyl moiety.

Synthesis

While several synthetic routes are possible, a common and efficient method involves the reduction of 4-iodobenzonitrile. This precursor is readily available and can be reduced to the corresponding benzylamine, which is then converted to its hydrochloride salt.

This protocol describes a general procedure for the synthesis of this compound hydrochloride via the reduction of 4-iodobenzonitrile. The choice of reducing agent and specific reaction conditions may be optimized for yield and purity.

Materials:

-

4-Iodobenzonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reducing Agent: The reducing agent is carefully added to the anhydrous solvent in the reaction flask under an inert atmosphere.

-

Addition of Starting Material: A solution of 4-iodobenzonitrile in the anhydrous solvent is added dropwise to the suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period sufficient to ensure complete conversion of the nitrile (monitored by TLC or GC-MS).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is cautiously quenched by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide.

-

Extraction: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

Isolation and Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product.

Reactivity and Key Applications

The primary reactivity of this compound hydrochloride stems from the nucleophilic nature of the amino group and the potential for carbon-iodine bond transformations. It is a key intermediate in the synthesis of more complex molecules in various industries.

-

Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds.

-

Agrochemicals: Used in the development of new pesticides and herbicides.

-

Dye Industry: Incorporated into the structure of various dyes.

A notable application is its use in the synthesis of cyclic amides.

General Procedure:

-

Reactant Dissolution: this compound hydrochloride and the electrophilic partner (e.g., methyl 4-bromomethyl-3-methoxycarbonylcinnamate) are dissolved in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Base Addition: A tertiary amine base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to deprotonate the aminium salt and facilitate the nucleophilic attack.

-

Reaction: The mixture is stirred, often at an elevated temperature, until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove salts and other water-soluble impurities. The crude product is then purified, typically by column chromatography, to isolate the desired cyclic amide.

Biological Activity

Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the biological activity, mechanism of action, or associated signaling pathways for this compound hydrochloride itself. While related compounds such as other benzylamine derivatives have been investigated for various biological effects, these findings cannot be directly attributed to this compound hydrochloride.

Safety and Handling

This compound hydrochloride should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is light-sensitive and should be stored in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.

Conclusion

This compound hydrochloride is a versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex organic molecules, particularly cyclic amides, makes it a valuable tool for researchers in drug discovery and materials science. While its own biological activity is not documented, its role as a precursor to potentially active compounds is significant. The provided synthetic protocols offer a foundation for its preparation and use in further research endeavors.

References

Spectroscopic Profile of 4-Iodobenzylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 4-Iodobenzylamine (CAS No: 39959-59-6), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally derived spectra in public databases and scientific literature, this document primarily presents predicted mass spectrometry data. While extensive searches for experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data were conducted, no specific spectra for this compound could be located.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. The following table summarizes the predicted mass spectrometry data for this compound, including various adducts that may be observed under different ionization conditions.

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.97743 |

| [M+Na]⁺ | 255.95937 |

| [M-H]⁻ | 231.96287 |

| [M]⁺ | 232.96960 |

| [M]⁻ | 232.97070 |

Experimental Protocols

While specific experimental data for this compound is not provided, the following are generalized protocols for the spectroscopic techniques discussed. These methodologies represent standard practices in the field for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR, the spectrum is often proton-decoupled to simplify the signals to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). In ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized to form gaseous ions. The mass analyzer then separates the ions based on their mass-to-charge ratio. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Commercial Availability of 4-Iodobenzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of 4-Iodobenzylamine, a key building block for researchers, scientists, and drug development professionals. This document offers a consolidated resource for sourcing this compound and outlines a detailed experimental protocol for its synthesis, alongside a workflow for its integration into research and development projects.

Commercial Sourcing of this compound

This compound and its hydrochloride salt are readily available from several major chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research needs, from small-scale screening to larger synthetic campaigns. Below is a summary of representative commercial offerings. Researchers are advised to consult supplier websites for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Thermo Scientific Chemicals | This compound | 39959-59-6 | 97% | 1 g |

| Sigma-Aldrich | This compound | 39959-59-6 | - | 100 mg |

| TCI America | This compound | 39959-59-6 | >97.0% | 1 g, 5 g |

| Thermo Scientific Chemicals | This compound hydrochloride | 59528-27-7 | 97% | 1 g, 5 g |

| Sigma-Aldrich | This compound hydrochloride | 59528-27-7 | 95% | 1 g, 5 g |

Synthesis of this compound

For researchers who require larger quantities or specific analogs, de novo synthesis is a viable option. A common and effective method for the preparation of this compound is the reduction of the commercially available 4-iodobenzonitrile. The following protocol details a representative procedure using lithium aluminum hydride (LiAlH₄) as the reducing agent.

Experimental Protocol: Reduction of 4-Iodobenzonitrile to this compound

Materials:

-

4-Iodobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Substrate Addition: A solution of 4-iodobenzonitrile in anhydrous diethyl ether (or THF) is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time or gently heated to reflux until the reaction is complete (as monitored by thin-layer chromatography).

-

Quenching: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup.

-

Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by crystallization.

Strategic Workflow and Applications

The procurement and utilization of a research chemical like this compound in a drug discovery project follows a logical progression. The following diagrams illustrate the synthesis workflow and a typical decision-making process for integrating such a compound into research.

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines.[1] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-iodobenzylamine, a versatile building block in drug discovery. The protocols and data presented herein are based on established methodologies for similar aryl iodides and serve as a comprehensive resource for researchers.

The key challenge in the amination of substrates like this compound lies in the potential for side reactions involving the benzylamine moiety. Careful selection of reaction parameters is crucial to achieve high yields and purity of the desired N-arylated product.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.[1][3]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination, and helps to prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are commonly employed to facilitate these key steps.

Reaction Scheme

Caption: General reaction scheme.

Experimental Protocols

The following protocols provide general procedures for the Buchwald-Hartwig amination of this compound. Optimization of the reaction parameters may be necessary for specific amine coupling partners.

Protocol 1: General Procedure with a Strong Base

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Reaction Setup:

-

To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol).

-

Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the anhydrous solvent (e.g., toluene, 2-4 mL).

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure with a Weaker Base for Functionalized Substrates

This protocol is recommended when using substrates with base-sensitive functional groups.

Reaction Setup:

-

Follow steps 1 and 2 from Protocol 1.

-

Add the weaker base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.) and the anhydrous solvent (e.g., dioxane or THF, 2-4 mL).

-

Proceed with steps 4 and 5 from Protocol 1. The reaction may require higher temperatures or longer reaction times.

Workup and Purification:

-

Follow the workup and purification procedure outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl iodides with various amines. These can serve as a starting point for the amination of this compound.

Table 1: Reaction Conditions for the Amination of Aryl Iodides with Primary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Hexylamine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |

| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | 75-85 |

Table 2: Reaction Conditions for the Amination of Aryl Iodides with Secondary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (0.5) | SPhos (1) | NaOtBu | Toluene | 80 | 1-3 | 92-98 |

| 2 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 120 | 18 | 70-80 |

| 3 | Di-n-butylamine | Pd(OAc)₂ (1) | JohnPhos (2) | LHMDS | THF | 65 | 20 | 88-95 |

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

References

Application Notes and Protocols: The Versatile Role of 4-Iodobenzylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-iodobenzylamine as a critical building block in medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom, offer a versatile scaffold for the development of targeted therapeutics and diagnostic agents. This document details its application in the synthesis of A3 adenosine receptor (A3AR) agonists and histone deacetylase (HDAC) inhibitors, and its use in radiolabeling for positron emission tomography (PET) imaging.

Application in A3 Adenosine Receptor (A3AR) Agonists

The this compound moiety is a key pharmacophore in the design of potent and selective agonists for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer. The iodine atom can be readily substituted with a radioisotope, such as ¹²⁵I, to produce high-affinity radioligands essential for receptor binding assays and in vitro studies.

Data Presentation: A3AR Agonist Binding Affinities

The following table summarizes the binding affinities of representative adenosine receptor ligands, including those containing the 4-iodobenzylamino group, highlighting their potency and selectivity.

| Compound/Radioligand | Receptor | Species | Kd (nM) | Ki (nM) | Bmax (pmol/mg) | Cell Line |

| [¹²⁵I]AB-MECA | A3AR | Rat | 1.48 ± 0.33 | - | 3.06 ± 0.21 | CHO |

| [¹²⁵I]AB-MECA | A3AR | Rat | 3.61 ± 0.30 | - | 1.02 ± 0.13 | RBL-2H3 |

| [¹²⁵I]AB-MECA | A1AR | Rat | 3.42 ± 0.43 | - | - | COS-7 |

| [¹²⁵I]AB-MECA | A2aAR | Canine | 25.1 ± 12.6 | - | - | COS-7 |

| Unlabeled Agonist 4 | A3AR | Rat | - | 10.0 ± 2.3 | - | CHO |

| Unlabeled Agonist 4 | A1AR | Rat | - | 145 ± 41 | - | Rat Cortex |

Data sourced from multiple studies.[1][2] Values are presented as mean ± SEM or as approximate values.

Experimental Protocol: Competitive Radioligand Binding Assay for A3AR

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the A3 adenosine receptor using a radiolabeled ligand derived from a this compound precursor.

Materials:

-

Cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

-

Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]AB-MECA).[1][3]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compounds (synthesized this compound derivatives).

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known A3AR agonist like IB-MECA.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, add the following in order:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations.

-

50 µL of radioligand ([¹²⁵I]AB-MECA) at a final concentration of ~0.1 nM.[1]

-

50 µL of cell membrane suspension (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway of A3 Adenosine Receptor Agonists

Activation of the A3AR by agonists, often containing the this compound moiety, initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways.

Application in Histone Deacetylase (HDAC) Inhibitors

This compound can serve as a precursor for the "cap" group in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with cancer and other diseases. Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), have shown promise in clinical trials.

Data Presentation: HDAC Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for representative benzamide-based HDAC inhibitors against various HDAC isoforms.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |

| Entinostat (MS-275) | Potent | - | Potent |

| CI-994 | Potent | - | Potent |

| Novel Benzamide 1 | Nanomolar | Nanomolar | - |

| Novel Benzamide 2 | Nanomolar | Nanomolar | - |

Data compiled from various sources. "-" indicates data not available.

Experimental Protocol: Synthesis of a Benzamide HDAC Inhibitor Analogue

This protocol provides a general methodology for the synthesis of a benzamide HDAC inhibitor analogue using a 4-(aminomethyl)benzoic acid derivative, which can be prepared from this compound.

Materials:

-

4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzoic acid (can be synthesized from 4-aminomethylbenzoic acid, a derivative of this compound).

-

1,1'-Carbonyldiimidazole (CDI).

-

1,2-Phenylenediamine.

-

Trifluoroacetic acid (TFA).

-

Tetrahydrofuran (THF).

Procedure:

-

Activation of Carboxylic Acid: To a solution of 4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzoic acid in THF, add CDI (1.1 equivalents). Stir the mixture at 60°C for 3 hours to form the acylimidazole intermediate.

-

Amide Coupling: Cool the reaction mixture to room temperature. Add 1,2-phenylenediamine (8 equivalents) and a catalytic amount of trifluoroacetic acid. Stir the mixture for 16 hours at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzamide HDAC inhibitor.

This is a generalized protocol based on the synthesis of MS-275. Specific conditions may need to be optimized.

Mechanism of Action of Benzamide HDAC Inhibitors

Benzamide HDAC inhibitors typically function by chelating the zinc ion in the active site of class I HDAC enzymes. This blocks the deacetylation of histone proteins, leading to an accumulation of acetylated histones. The increased acetylation results in a more open chromatin structure, which allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Application in Radiolabeling for PET Imaging

The iodine atom in this compound provides a convenient site for radioiodination, making it a valuable precursor for the synthesis of radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging agents are crucial for non-invasive diagnosis, staging, and monitoring of various diseases, particularly in oncology and neurology. For instance, meta-iodobenzylguanidine (MIBG), an analogue of norepinephrine, is widely used for imaging neuroendocrine tumors.

Experimental Workflow: Synthesis of a Radioiodinated Tracer

This workflow illustrates the general process for synthesizing a radioiodinated imaging agent from a this compound derivative.

Protocol: Radioiodination of a Stannyl Precursor

This protocol describes a common method for radioiodination using an iododestannylation reaction.

Materials:

-

Stannyl precursor of the desired this compound derivative.

-

Na¹²⁵I or Na¹²⁴I solution.

-

Acetonitrile.

-

Oxidizing agent (e.g., peracetic acid).

-

HPLC system for purification.

Procedure:

-

Reaction Setup: In a reaction vial, dissolve the stannyl precursor in acetonitrile.

-

Addition of Radioiodide: Add the Na¹²⁵I or Na¹²⁴I solution to the reaction mixture.

-

Initiation of Reaction: Add the oxidizing agent to initiate the iododestannylation reaction. Stir the mixture at room temperature for a specified time (e.g., 10-30 minutes).

-

Quenching: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

-

Purification: Purify the radiolabeled product using reverse-phase HPLC.

-

Formulation: Collect the fraction containing the desired product and formulate it in a suitable vehicle for in vivo use.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines and regulations.

References

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine, a high affinity radioligand for the rat A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors Utilizing 4-Iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic framework and detailed protocols for the synthesis of novel Histone Deacetylase (HDAC) inhibitors using 4-Iodobenzylamine as a versatile starting material. The inherent reactivity of the iodo group on the aromatic ring of this compound allows for the introduction of diverse chemical moieties through palladium-catalyzed cross-coupling reactions, enabling the generation of extensive libraries of potential HDAC inhibitors for structure-activity relationship (SAR) studies.

Introduction to HDAC Inhibition and the Role of this compound

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurological disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[1][2]

A common pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the protein surface at the rim of the active site.[3][4] The cap group significantly influences the inhibitor's potency and isoform selectivity.[3]

This compound is a valuable building block for the synthesis of HDAC inhibitors, primarily serving as a precursor to the cap group. The amino group can be readily functionalized to connect to the linker and ZBG portions of the inhibitor, while the iodo-substituent provides a reactive handle for diversification through established cross-coupling methodologies such as the Suzuki-Miyaura and Sonogashira reactions. This approach facilitates the rapid synthesis of a wide array of analogs with varying steric and electronic properties in the cap region, which is essential for optimizing HDAC inhibitory activity and selectivity.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs leads to an increase in the acetylation of histone and non-histone proteins, which has downstream effects on gene expression and cellular processes. The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.

Caption: General signaling pathway of HDAC inhibition.

Experimental Protocols

The following protocols outline a general strategy for the synthesis of HDAC inhibitors starting from this compound. The synthesis is divided into three main stages:

-

Cap Group Diversification: Utilizing Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce various substituents at the 4-position of the benzylamine ring.

-

Linker Attachment: Acylation of the benzylamine with a suitable linker molecule.

-

Hydroxamic Acid Formation: Conversion of a terminal ester or carboxylic acid group on the linker to the hydroxamic acid, which serves as the zinc-binding group.

General Experimental Workflow

The diagram below provides a high-level overview of the synthetic workflow.

References

- 1. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

4-Iodobenzylamine: A Versatile Building Block for the Synthesis of Novel Heterocycles

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Iodobenzylamine is a versatile bifunctional building block that holds significant promise in the synthesis of novel heterocyclic compounds. Its structure incorporates a reactive primary amine and an iodo-substituted aromatic ring, making it an ideal starting material for a variety of cyclization and cross-coupling reactions. The presence of the iodine atom allows for the facile introduction of diverse functionalities through well-established palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the benzylamine moiety can readily participate in the formation of nitrogen-containing rings. This application note details the synthesis of two distinct classes of novel heterocycles derived from this compound: N-(4-iodobenzyl)isoindolin-1-ones and 1-(4-iodobenzyl)-1H-tetrazoles, both of which are scaffolds of significant interest in medicinal chemistry.

I. Synthesis of N-(4-Iodobenzyl)isoindolin-1-one

Isoindolin-1-one is a privileged scaffold found in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The synthesis of N-substituted isoindolinones can be efficiently achieved through the condensation of 2-formylbenzoic acid with primary amines.[3] This protocol outlines the synthesis of N-(4-iodobenzyl)isoindolin-1-one, a novel derivative with potential for further functionalization at the iodo-position.

Experimental Protocol: Synthesis of 2-(4-Iodobenzyl)isoindolin-1-one

Materials:

-

This compound (1.0 eq)

-

2-Formylbenzoic acid (1.0 eq)

-

Ethanol (or a suitable solvent)

-

Catalytic amount of a suitable acid or base (optional, may require optimization)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and 2-formylbenzoic acid (1.0 eq) in ethanol to a concentration of approximately 0.2 M.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 4-12 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-(4-iodobenzyl)isoindolin-1-one.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 2-(4-Iodobenzyl)isoindolin-1-one | C₁₅H₁₂INO | 349.17 | 70-85 (Typical) | Not Reported | ¹H NMR, ¹³C NMR, MS |

Note: Yields are typical for this type of reaction and may vary based on specific conditions and scale.

Synthetic Workflow

References

Application Notes and Protocols: Synthesis and Applications of N-(4-iodobenzyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-iodobenzyl)-2-bromoacetamide through the reaction of 4-iodobenzylamine with bromoacetyl bromide. N-(4-iodobenzyl)-2-bromoacetamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its utility stems from the presence of two reactive sites: a bromoacetyl group, which can act as an electrophile for nucleophilic substitution, and an iodobenzyl moiety that can participate in cross-coupling reactions. These characteristics make it a versatile building block for creating a diverse range of molecular architectures. Notably, derivatives of 2-bromoacetamide are foundational in the synthesis of targeted therapeutics, such as histone deacetylase (HDAC) inhibitors used in cancer therapy.[1] This document outlines the experimental procedure, safety precautions, and potential applications of this compound in drug discovery and development.

Reaction Scheme

The synthesis of N-(4-iodobenzyl)-2-bromoacetamide proceeds via a nucleophilic acyl substitution reaction. The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen bromide byproduct formed during the reaction.

Reaction:

This compound + Bromoacetyl bromide → N-(4-iodobenzyl)-2-bromoacetamide + HBr

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of ω-bromoacylamides.[2]

2.1 Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flask |

| Bromoacetyl bromide | Magnetic stirrer and stir bar |

| Dichloromethane (DCM), anhydrous | Ice bath |

| Pyridine or Triethylamine, anhydrous | Dropping funnel |

| 1 M Hydrochloric acid (HCl) | Separatory funnel |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Filtration apparatus (Büchner funnel) |

| Water (deionized) | Thin-layer chromatography (TLC) plates and chamber |

| UV lamp | |

| Standard laboratory glassware |

2.2 Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine or triethylamine (2.0 equivalents) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add water (a small volume to quench unreacted acyl bromide) and stir vigorously for 5 minutes.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M HCl, and saturated aqueous NaHCO₃.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be further purified by recrystallization or column chromatography.

-

2.3 Characterization

The final product, N-(4-iodobenzyl)-2-bromoacetamide, should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the amide, N-H bond).

-

Mass Spectrometry (MS): To determine the molecular weight.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Equivalents |

| This compound | 233.04 | 1.0 |

| Bromoacetyl bromide | 201.86 | 1.2 |

| Pyridine | 79.10 | 2.0 |

| N-(4-iodobenzyl)-2-bromoacetamide | 353.95 | - |

Visualizations

Caption: Experimental workflow for the synthesis of N-(4-iodobenzyl)-2-bromoacetamide.

Applications in Drug Development

N-substituted 2-bromoacetamides are crucial intermediates in the synthesis of various pharmaceuticals.[1] A significant application lies in the development of histone deacetylase (HDAC) inhibitors, which are a class of targeted anti-cancer agents.[1]

5.1 Role as a Precursor for HDAC Inhibitors